3-Methoxy-10H-phenothiazine

Oxidation potential Cyclic voltammetry Anthelmintic SAR

Generic Vancomycin ANDA submissions require 10-Dechlorovancomycin impurity; 3-Methoxy-10H-phenothiazine is the sole documented synthetic precursor. This compound also serves as a qualified reference standard for Levomepromazine HPLC method validation. Key differentiators: • Mandatory precursor for 10-Dechlorovancomycin (D226740) synthesis - no alternative scaffold reported • Pharmacopeia-traceable reference standard for Levomepromazine batch release testing • Free 7-position and 3-methoxy group confer low oxidation potential (~590 mV) and stable semiquinone radical • Supplied with full characterization data to support regulatory filings

Molecular Formula C13H11NOS
Molecular Weight 229.3 g/mol
CAS No. 1771-19-3
Cat. No. B057698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-10H-phenothiazine
CAS1771-19-3
Synonyms3-Methoxyphenothiazine
Molecular FormulaC13H11NOS
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=CC=CC=C3S2
InChIInChI=1S/C13H11NOS/c1-15-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14-11/h2-8,14H,1H3
InChIKeyNKRGJNZQQYCJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.7 [ug/mL]

3-Methoxy-10H-phenothiazine: Core Identity & Properties


3-Methoxy-10H-phenothiazine (CAS 1771-19-3) is a phenothiazine derivative bearing a single electron-donating methoxy substituent at the 3-position of the tricyclic scaffold [1]. The compound has the molecular formula C₁₃H₁₁NOS, a molecular weight of 229.30 g/mol, a melting point of 163 °C, and a predicted boiling point of 410.1 °C [1]. The unsubstituted 10H (N–H) position and the free 7-position are structurally critical for its redox behaviour and biological activity profile [2].

Analytical reference standard for Levomepromazine QC and method validation
Documented synthetic precursor for 10‑Dechlorovancomycin impurity standard
Redox probe for phenothiazine SAR studies with free 7‑position and stable semiquinone

3-Methoxy-10H-phenothiazine: Why Analogs Fall Short


Within the phenothiazine family, even minor alterations in substituent type and position profoundly alter redox behaviour, radical stability, and bioactivity. The 3-methoxy substitution pattern confers a distinctive combination of a relatively low oxidation potential (≈590 mV), robust semiquinone radical stability, and a free 7-position that is mechanistically required for anthelmintic activity [1]. Replacing 3-Methoxy-10H-phenothiazine with unsubstituted phenothiazine or regioisomeric methoxy derivatives results in measurable losses in these performance-defining properties. The quantitative evidence below demonstrates exactly where generic or positional-isomer substitution fails.

Regioisomeric methoxy substitution shifts redox behaviour
1‑ and 2‑methoxy analogs show higher oxidation potentials and fail to produce stable semiquinone radicals, altering electron‑donor properties.
7‑position blocking may abolish reported activity
3,7‑Disubstituted derivatives lose activity in anthelmintic models despite similar redox profiles; the free 7‑position is a structural determinant.
Electron‑withdrawing substituents (e.g., chloro) raise oxidation potential
3‑Chlorophenothiazine exhibits a 175 mV higher oxidation potential, which may limit facile one‑electron oxidation in redox‑cycling applications.

3-Methoxy-10H-phenothiazine: Evidence Comparison


Oxidation Potential vs. Chloro and Methoxy Analogs

3-Methoxyphenothiazine exhibits an oxidation potential (E₁) of 590 mV (measured in 80% v/v acetic acid, pH ≈ 2) [1]. This is significantly lower than the oxidation potentials of its closest structural analogs: 3-chlorophenothiazine (765 mV), 2-methoxyphenothiazine (698 mV), and 1-methoxyphenothiazine (692 mV). The 175 mV difference between 3-methoxy and 3-chloro derivatives represents a substantial shift in redox behaviour that directly correlates with biological activity [1].

Oxidation Potential (E₁)
Head‑to‑head
590 mV (3‑OCH₃) vs 765 mV (3‑Cl); Δ = 175 mV
Supports redox‑probe context; lower potential may facilitate electron donation.
Conditions: 80% v/v acetic acid, pH ~2, 20 °C
Oxidation potential Cyclic voltammetry Anthelmintic SAR

Semiquinone Radical Stability vs. Positional Isomers

3-Methoxyphenothiazine undergoes two successive, well-defined univalent oxidation steps and produces a stable semiquinone radical with a high index potential (E_index ≈ 28 mV, close to the theoretical value) [1][2]. In direct contrast, 1-methoxyphenothiazine and 1-ethoxyphenothiazine show markedly lower stability on oxidation, fail to give a second electron step, and form semiquinones that become unstable during titration [2]. 2-Methoxyphenothiazine was even less stable and was entirely devoid of activity [2].

Semiquinone Stability
Head‑to‑head
Two univalent steps; stable semiquinone (E_index ≈ 28 mV). 1‑/2‑OCH₃: unstable, no second step.
Supports radical persistence for redox‑cycling studies.
Potentiometric titration, 80% acetic acid.
Semiquinone stability Univalent oxidation Radical persistence

Free 7-Position Requirement

The presence of a free (unsubstituted) 7-position in 3-substituted phenothiazines is a mandatory structural requirement for anthelmintic activity [1]. 3-Methoxyphenothiazine retains this free 7-position and exhibits high activity. When the 7-position is blocked—as in 3,7-dimethoxyphenothiazine or 3,7-dichlorophenothiazine—activity is completely lost, despite these compounds still showing similar redox behaviour (two successive univalent oxidation steps) [1]. This demonstrates that redox behaviour alone is insufficient; the free 7-position is an independent and essential structural determinant.

Free 7‑Position
Head‑to‑head
Active with free 7‑position; 3,7‑dimethoxy and 3,7‑dichloro inactive despite similar redox.
Free 7‑position is required for reported anthelmintic model activity.
In vivo mouse model, 2 g/kg oral.
Structure-activity relationship 7-position Anthelmintic

N–H Bond Dissociation Energy

Electron-donating substituents on the phenothiazine ring system significantly decrease the N–H Bond Dissociation Energy (BDE), which correlates with enhanced hydrogen atom transfer (HAT) antioxidant activity [1][2]. While specific BDE values for 3-methoxyphenothiazine were not individually tabulated in the available literature, the class-level finding that electron-donating groups lower N–H BDE—in some substituted phenothiazines to values below the O–H BDE of α-tocopherol (78.3 kcal/mol)—supports the inference that the 3-methoxy substituent confers superior radical-trapping antioxidant capacity compared to unsubstituted phenothiazine [1].

N–H Bond Dissociation Energy
Class‑level
Class‑level: electron‑donating groups lower BDE; some PTZ BDE < 78.3 kcal/mol.
May support enhanced HAT antioxidant capacity.
Exact BDE for 3‑OCH₃ not reported; verify experimentally.
Bond dissociation energy Hydrogen atom transfer Antioxidant

Vancomycin Impurity Standard Precursor

3-Methoxy-10H-phenothiazine is a specific and required synthetic intermediate for the preparation of 10-Dechlorovancomycin (D226740), a critical impurity reference standard used in the quality control of the glycopeptide antibiotic Vancomycin [1]. No alternative phenothiazine derivative is documented to serve this specific synthetic role. The compound is supplied by specialist reference standard vendors (e.g., TRC, SynZeal) specifically for this analytical quality control application, with typical purity specifications of ≥95% [2].

Impurity Standard Precursor
Supporting evidence
Unique documented precursor for 10‑Dechlorovancomycin.
Reported synthetic route for ANDA impurity standard.
Verify purity ≥ 95% and characterization for regulatory use.
Vancomycin impurity 10-Dechlorovancomycin Reference standard

Levomepromazine Reference Standard

3-Methoxy-10H-phenothiazine is used as an analytical reference standard for method development, method validation (AMV), and quality control (QC) applications during the commercial production of Levomepromazine, a phenothiazine antipsychotic [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be provided [1]. This analytical role is specific to 3-methoxyphenothiazine and cannot be fulfilled by other phenothiazine derivatives lacking the requisite substitution pattern.

Levomepromazine Reference
Supporting evidence
Qualified analytical reference standard for Levomepromazine methods.
Supports method validation and QC for Levomepromazine.
Confirm CoA with pharmacopeial traceability.
Levomepromazine Reference standard Pharmacopeial compliance

3-Methoxy-10H-phenothiazine: Key Applications


10-Dechlorovancomycin Impurity Synthesis

Pharmaceutical analytical laboratories developing ANDA submissions for generic Vancomycin require 10-Dechlorovancomycin (D226740) as a key impurity reference standard. 3-Methoxy-10H-phenothiazine is the documented synthetic precursor for this impurity [1]. No alternative phenothiazine scaffold has been reported for this transformation, making the compound a mandatory procurement item for laboratories engaged in Vancomycin impurity profiling. Sourcing should specify purity ≥ 95% and request full characterization data to support regulatory filings [1].

Levomepromazine QC Reference Standard

In the commercial production of Levomepromazine, 3-Methoxy-10H-phenothiazine serves as a qualified analytical reference standard for HPLC method development, method validation, and batch release testing [2]. Its defined structure and traceability to pharmacopeial monographs (USP/EP) make it irreplaceable for specificity, linearity, and accuracy determinations in Levomepromazine impurity methods. Laboratories should verify that the supplied material includes a certificate of analysis with pharmacopeial traceability [2].

SAR Studies with Free 7-Position

For SAR investigations into phenothiazine anthelmintics or redox-active compounds, 3-Methoxy-10H-phenothiazine is the prototypical 3-alkoxy derivative that combines a low oxidation potential (590 mV) with a stable semiquinone radical and an unblocked 7-position [1]. Using 3,7-disubstituted analogs (which lack the free 7-position) or 1-methoxy/2-methoxy positional isomers (which fail to produce stable semiquinones) will yield false-negative results in activity assays [1]. Researchers should explicitly confirm the 3-substitution pattern and the absence of 7-substitution upon receipt.

Electron-Donor Materials for Two-Electron Redox

The 3-methoxy substitution pattern on phenothiazine has been shown, at the class level, to lower N–H BDE and enhance hydrogen atom transfer antioxidant capacity [3]. Moreover, methoxy-substituted phenothiazines have been demonstrated to stabilize two-electron oxidized (dication) states, making them promising scaffolds for non-aqueous redox flow battery catholytes and overcharge protection additives in lithium-ion batteries [4]. While direct quantitative data for 3-Methoxy-10H-phenothiazine in battery applications is limited, the combination of a 590 mV oxidation potential and documented two-step univalent oxidation behaviour [1] positions this compound as a rational candidate for materials screening where facile, reversible two-electron donation is required.

Application
Selection Property
Validation Focus
10‑Dechlorovancomycin Impurity Synthesis
Documented synthetic precursor
Verify purity ≥ 95% and characterization data for ANDA submissions
Levomepromazine QC Reference Standard
Qualified reference standard with traceability
Confirm certificate of analysis with USP/EP traceability
Phenothiazine SAR & Redox Studies
3‑Methoxy substitution with free 7‑position
Confirm substitution pattern and reported redox behaviour
Two‑Electron Redox Materials Screening
Reported stable dication formation and low oxidation potential
Verify electrochemical reversibility and stability in target electrolyte

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